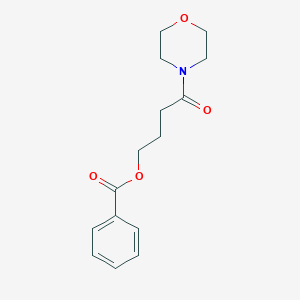
4-(4-morpholinyl)-4-oxobutyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives and their complexes has been explored in various studies. For example, Teipel et al. (1994) described the synthesis of copper complexes involving sodium benzoate and morpholine derivatives, highlighting the formation of μ4-oxo-bridged copper tetramers, which were characterized by single-crystal X-ray diffraction studies (Teipel, Griesar, Haase, & Krebs, 1994). Nematollahi and Esmaili (2010) discussed an electrochemical synthesis approach for 4-morpholino-2-(arylsulfonyl)benzenamines, demonstrating a green, one-pot procedure with potential biological significance (Nematollahi & Esmaili, 2010).
Molecular Structure Analysis
Ambekar et al. (2014) detailed the crystal structure of a morpholine derivative, emphasizing the morpholine ring's chair conformation and the molecular linkages via hydrogen bonds (Ambekar, Kumar, Shirahatti, Kotresh, & Kumar, 2014).
Chemical Reactions and Properties
Research by Lu et al. (2018) on the synthesis of a morpholine-1H-indazole derivative revealed its antitumor activity against certain cancer cell lines, indicating the chemical reactivity and potential therapeutic properties of morpholine derivatives (Lu, Jin, Ge, Song, Zhao, Guo, Yue, & Li, 2018).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as crystal structure and bonding configurations, have been explored in various studies. For instance, Brito et al. (2006) analyzed the crystal structure of a 2,4-dinitrophenylsulfanyl morpholine, highlighting its molecular configuration and intermolecular hydrogen bonding (Brito, López-Rodríguez, Cárdenas, & Vargas, 2006).
Chemical Properties Analysis
Audouze, Nielsen, and Peters (2004) synthesized a series of morpholine and 1,4-oxazepane derivatives, conducting a 3D-QSAR analysis to understand the relationship between chemical structure and biological activity, particularly for dopamine D4 receptor affinity (Audouze, Nielsen, & Peters, 2004). This study reflects the chemical properties and potential applications of morpholine derivatives in medicinal chemistry.
Propiedades
IUPAC Name |
(4-morpholin-4-yl-4-oxobutyl) benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(16-8-11-19-12-9-16)7-4-10-20-15(18)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJNULARXXRCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCOC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5607242.png)
![N-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5607253.png)
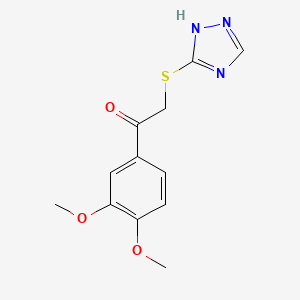
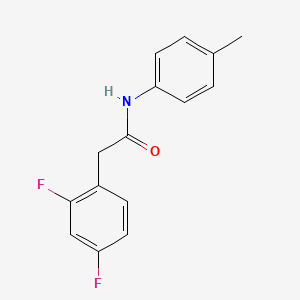
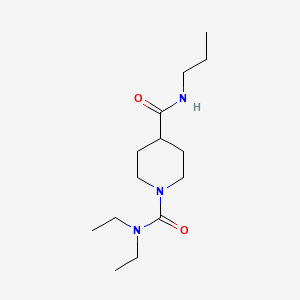
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5607265.png)
![1-{1-[1-cyclohexyl-3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5607266.png)
![5-benzylidene-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5607273.png)
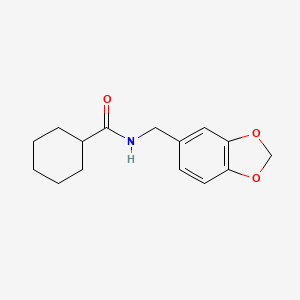

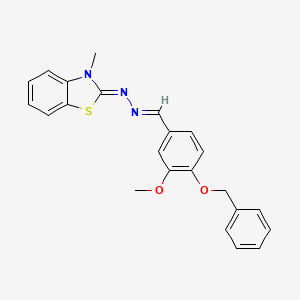
![(4aS*,7aR*)-1-{[4-(methoxymethyl)-5-methyl-3-isoxazolyl]carbonyl}-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5607308.png)

![N-(3-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5607334.png)